Boc-Cys(Octyl)-OH
Description
Contextualization of Cysteine Derivatives in Advanced Organic and Bioorganic Chemistry
Cysteine holds a unique position among the proteinogenic amino acids due to its thiol (sulfhydryl) side chain. mdpi.com This thiol group is highly nucleophilic and susceptible to oxidation, which allows it to form disulfide bonds with other cysteine residues. bachem.com These disulfide bridges are critical for stabilizing the three-dimensional structures of many peptides and proteins. mdpi.combachem.com
Beyond its structural role, the reactivity of the cysteine thiol makes it a versatile handle for chemical modification. bachem.comacs.org In bioorganic chemistry, cysteine residues are frequently targeted for bioconjugation, allowing for the attachment of labels, drugs, or other moieties to proteins. Furthermore, the development of various cysteine derivatives, with the thiol group protected or permanently modified, is crucial for synthesizing complex peptides, including those with multiple disulfide bonds or those designed for specific therapeutic or research applications. mdpi.combachem.com The synthesis of non-natural cysteine derivatives allows researchers to fine-tune the properties of peptides, enhancing stability, bioavailability, or creating novel functionalities.
Fundamental Role of the Boc Protecting Group in Amino Acid and Peptide Chemistry
Protecting groups are indispensable tools in peptide synthesis, preventing unwanted side reactions at reactive sites like the alpha-amino group of an amino acid. iris-biotech.de The tert-butoxycarbonyl (Boc) group is one of the most established temporary protecting groups for this purpose. chemimpex.comresearchgate.net It is introduced to the N-terminus of an amino acid and is characterized by its stability under a range of conditions but its lability to moderately strong acids, such as trifluoroacetic acid (TFA). iris-biotech.deresearchgate.net
This acid sensitivity forms the basis of the Boc strategy in solid-phase peptide synthesis (SPPS). researchgate.net In this approach, the peptide chain is assembled on a solid support, and each cycle of amino acid addition involves the deprotection of the N-terminal Boc group with TFA, followed by the coupling of the next Boc-protected amino acid. iris-biotech.de While the Fmoc (9-fluorenylmethoxycarbonyl) strategy, which uses a base-labile protecting group, has become more common due to its milder deprotection conditions, the Boc strategy remains valuable, particularly for synthesizing complex peptides or those containing base-sensitive modifications. rsc.org
Table 2: Comparison of Boc and Fmoc Strategies in Peptide Synthesis
| Feature | Boc Strategy | Fmoc Strategy |
|---|---|---|
| Nα-Protecting Group | tert-butoxycarbonyl (Boc) | 9-fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid, TFA) iris-biotech.de | Base-labile (e.g., Piperidine) iris-biotech.de |
| Side-Chain Protection | Typically benzyl (B1604629) (Bzl)-based groups, cleaved by strong acid (e.g., HF) iris-biotech.de | Typically tert-butyl (tBu)-based groups, cleaved by TFA iris-biotech.de |
| Final Cleavage | Requires strong, hazardous acids like HF iris-biotech.de | Uses milder acid (TFA) iris-biotech.de |
| Orthogonality | Not fully orthogonal as both Nα and side-chain groups are acid-labile iris-biotech.de | Fully orthogonal; Nα (base-labile) and side-chain (acid-labile) groups are cleaved by different mechanisms sigmaaldrich.com |
| Primary Use Cases | Synthesis of complex or short peptides; when base-sensitive moieties are present rsc.org | Standard automated and manual SPPS; synthesis of long and complex peptides iris-biotech.de |
Strategic Significance of S-Alkyl Thiol Protection in Cysteine Analogues, with Specific Reference to the S-Octyl Moiety
The protection of the cysteine thiol is mandatory during peptide synthesis to prevent its oxidation or participation in undesired side reactions. bachem.com A wide array of S-protecting groups has been developed, which can be broadly categorized. Some groups, like Trityl (Trt) or Acetamidomethyl (Acm), are designed to be removed at a specific stage to allow for the formation of disulfide bonds. peptide.comrsc.org
In contrast, simple S-alkyl groups, such as the S-octyl group in Boc-Cys(Octyl)-OH, form a highly stable thioether bond. This bond is resistant to the standard conditions of peptide synthesis, including both the acidic deprotection of the Boc group and the final cleavage from the resin. Therefore, the S-octyl group is not considered a temporary "protecting" group in the traditional sense but rather a permanent modification.
The strategic significance of the S-octyl moiety lies in its ability to introduce a long, lipophilic (hydrophobic) alkyl chain into a peptide sequence. This modification can dramatically alter the physicochemical properties of the resulting peptide. Such S-alkylation is a key strategy in creating lipopeptides or peptide amphiphiles. researchgate.netresearchgate.net These molecules may exhibit enhanced membrane permeability, self-assembly properties, or specific interactions with hydrophobic pockets in target proteins. For instance, the synthesis of glutaryl-S-(8-aminooctyl)-L-cysteinylglycine has been reported for use as an inhibitor of the enzyme glyoxalase I, demonstrating the utility of S-octyl cysteine derivatives in creating targeted biological probes. nih.gov
Table 3: Common S-Protecting Groups for Cysteine
| Protecting Group | Abbreviation | Cleavage Conditions | Purpose |
|---|---|---|---|
| Trityl | Trt | Mild acid (e.g., TFA), I₂ | Disulfide bond formation rsc.org |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) acetate (B1210297) | Orthogonal protection for multi-disulfide peptides peptide.com |
| tert-Butyl | tBu | Strong acid (HF), Hg(OAc)₂/TFA | Stable to TFA, used in Boc and Fmoc strategies |
| 4-Methoxybenzyl | Mob | Strong acid (HF, TFMSA) | Acid-labile protection |
| Octyl | Oct | Generally stable/non-cleavable | Permanent lipophilic modification |
Delimitation of the Research Scope and Delineation of Scholarly Objectives for this compound Studies
The research applications of this compound are defined by its chemical nature as a building block for permanent modification. Unlike many other cysteine derivatives, its use is not intended for the eventual formation of disulfide bridges. Instead, the primary scholarly objective for employing this compound is to investigate the functional consequences of incorporating a stable, lipophilic S-octyl-cysteine residue into a peptide.
The scope of research involving this compound includes:
Synthesis of Lipopeptides: Creating peptides with enhanced lipid-like character to study interactions with biological membranes or to improve cellular uptake.
Development of Peptide Amphiphiles: Designing peptides that can self-assemble into higher-order structures like micelles or nanotubes for applications in biomaterials and drug delivery.
Probing Hydrophobic Interactions: Using the octyl chain as a probe to explore hydrophobic binding pockets within enzymes or receptors, aiding in the design of potent and specific inhibitors. nih.gov
Modulating Peptide Conformation and Stability: Examining how the introduction of a bulky, non-polar side chain influences the secondary structure, aggregation propensity, and proteolytic stability of peptides.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-octylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4S/c1-5-6-7-8-9-10-11-22-12-13(14(18)19)17-15(20)21-16(2,3)4/h13H,5-12H2,1-4H3,(H,17,20)(H,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBMJZUXYLPQFI-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCC(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Applications in Peptide and Protein Chemical Synthesis
Strategies for Disulfide Bond Formation and Targeted Cyclization.
Directed Formation of Intermolecular and Heterodisulfide Bonds
The S-octyl group of Boc-Cys(Octyl)-OH is a stable, acid-labile protecting group for the cysteine thiol. While direct information on the S-octyl group's specific use in directed disulfide bond formation is not prevalent, the strategy relies on the principle of orthogonal protection. In this approach, different cysteine residues within a peptide or between two peptides are protected with groups that can be removed under different conditions. rsc.orgresearchgate.net For instance, one cysteine could be protected with an acid-labile group like trityl (Trt), while another is protected with a group removable by a different mechanism, such as acetamidomethyl (Acm). lifetein.com.cn
The S-octyl group, being removable under strong acid conditions (like trifluoroacetic acid, TFA), would be part of a broader orthogonal scheme. sigmaaldrich.com A synthetic strategy could involve one cysteine protected as S-octyl and another as S-Acm. The Acm group can be removed with iodine, which also facilitates the oxidation to form the first disulfide bond. lifetein.com.cnpeptide.com The S-octyl group would remain intact during this process. Subsequently, after further synthetic steps, the S-octyl group could be removed to unmask the second thiol, enabling the formation of a second, directed disulfide bond with another deprotected cysteine. This stepwise deprotection and oxidation ensures the correct pairing of cysteine residues, which is crucial for the three-dimensional structure and biological activity of many proteins and peptides like oxytocin (B344502) and insulin. rsc.orgresearchgate.net
Employment in Advanced Chemical Ligation Techniques
Role of Cysteine Derivatives in Native Chemical Ligation (NCL) for Protein Synthesis
Native Chemical Ligation (NCL) is a cornerstone technique for the total chemical synthesis of proteins. eurpepsoc.com It involves the reaction between two unprotected peptide segments: one with a C-terminal thioester and the other with an N-terminal cysteine. wikipedia.org The reaction proceeds through a chemoselective transthioesterification, followed by a spontaneous and irreversible S-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. wikipedia.orgethz.ch
The standard NCL reaction requires a free thiol at the N-terminus of one peptide segment. Therefore, a derivative like this compound would be used to incorporate a protected cysteine residue during solid-phase peptide synthesis (SPPS). The S-octyl group must be removed before NCL can occur. This deprotection is typically achieved during the final cleavage of the peptide from the resin using a strong acid like TFA, which also removes other acid-labile side-chain protecting groups. sigmaaldrich.com The resulting peptide, bearing a free N-terminal cysteine, is then ready for ligation with a peptide-thioester partner. eurpepsoc.com The stability of the S-octyl group during the preceding synthesis steps is crucial to prevent unwanted side reactions of the thiol group. nih.gov
Orthogonal Coupling Strategies for Unprotected Peptide Segments
Orthogonal coupling strategies are designed to form a specific amide bond between two unprotected peptide segments in the presence of other reactive functional groups. pnas.org NCL itself is a prime example of an orthogonal ligation method. wikipedia.orgnih.gov The use of cysteine derivatives with various protecting groups, which can be selectively removed, is fundamental to these strategies. rsc.org
The S-octyl group can play a role in multi-step ligation schemes. For example, a peptide could be synthesized with an internal Cys(Octyl) residue and an N-terminal Cys(Trt) residue. The Trt group can be selectively removed under mildly acidic conditions, allowing a first NCL reaction to take place at the N-terminus. The S-octyl group on the internal cysteine remains in place, masking its thiol group. Following the initial ligation, the S-octyl group can be removed with stronger acid, revealing a new ligation site for a subsequent NCL reaction. This allows for the sequential assembly of multiple peptide fragments into a larger protein. The choice between different S-alkyl groups and other protecting groups like Acm or S-phenylacetamidomethyl (Phacm) allows chemists to design complex, multi-fragment assembly strategies. psu.edunih.gov
Synthesis of Peptides Bearing Non-Canonical Amino Acids and Post-Translational Modifications (PTMs)
Incorporation of S-Alkylated Cysteine Analogues for Mimicking Biological Structures
Post-translational modifications (PTMs) dramatically expand the functional diversity of proteins. nih.gov S-alkylation is a type of PTM, and incorporating stable S-alkylated cysteine analogues like S-octylcysteine can serve to mimic certain biological structures or to create probes for studying protein function. nih.gov For example, S-palmitoylation, a reversible lipid modification, is crucial for protein localization and signaling. semanticscholar.org Synthesizing peptides with S-octylcysteine can provide a stable, non-hydrolyzable mimic of S-palmitoylated proteins, which is invaluable for structural and functional studies where the lability of the natural thioester bond is problematic.
The synthesis of such peptides is achieved by using this compound directly as a building block in SPPS. nih.gov Unlike modifications that are added after peptide synthesis, this approach ensures the homogenous incorporation of the S-octyl group at a specific site in the peptide sequence. These synthetic mimics have been used to investigate the effects of lipidation on peptide-membrane interactions and protein structure. Recent studies have also explored palladium-mediated C-S arylation of cysteine residues post-ligation to create mimics of aromatic residues, showcasing the versatility of modifying the cysteine side chain. acs.org
Design and Synthesis of Lanthionine (B1674491) Derivatives via Desulfurization Pathways
Lanthionines are non-canonical amino acids that form thioether bridges within peptides known as lanthipeptides. These structures are characteristic of a class of antibiotics called lanthibiotics. The synthesis of lanthionine-containing peptides can be achieved through the S-alkylation of cysteine residues. mdpi.comresearchgate.net
One established method involves the reaction of a cysteine-containing peptide with a suitable electrophile, such as a β-haloalanine derivative or a cyclic sulfamidate, to form the lanthionine bridge. researchgate.netacs.org While direct desulfurization of S-octylcysteine to form lanthionine is not a standard pathway, the S-alkylation chemistry is central to these syntheses. mdpi.com For instance, a cysteine residue in a peptide can be alkylated by a serine-derived cyclic sulfamidate, a reaction often promoted by mild catalysts like molecular sieves, to stereoselectively form the lanthionine thioether bridge. researchgate.netacs.org
Furthermore, after NCL, the cysteine residue at the ligation junction can be desulfurized to an alanine (B10760859) residue. wikipedia.orgnih.gov This powerful technique broadens the scope of NCL beyond native cysteine sites, effectively allowing ligation at alanine sites. While this doesn't directly involve S-octylcysteine, it highlights the synthetic utility of manipulating the sulfur atom of cysteine in peptide chemistry.
Chemical Transformations and Derivatization Strategies of N Alpha T Butyloxycarbonyl S Octyl L Cysteine
Reactivity and Modifications of the Thiol Functionality (S-Octyl Moiety)
The S-octyl group provides robust protection for the cysteine thiol, preventing unwanted side reactions such as oxidation to disulfides during peptide synthesis. peptide.com However, its selective removal and the subsequent functionalization or oxidation of the sulfur atom are key steps in creating complex peptides and bioconjugates.
Selective Cleavage Mechanisms of the S-Octyl Protecting Group under Mild Conditions
While the S-octyl group is generally stable, its cleavage can be achieved under specific, relatively mild conditions to regenerate the free thiol. This process is critical for subsequent modifications. One established method involves the use of mercury (II) acetate (B1210297) or silver trifluoromethanesulfonate. sigmaaldrich.com However, due to the toxicity of mercury compounds, alternative methods are often preferred.
Another approach involves the use of highly electrophilic aromatic disulfides, such as 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), in trifluoroacetic acid (TFA). nih.govnih.gov The acidic environment activates the disulfide, making it more susceptible to nucleophilic attack by the thioether. nih.gov The addition of a scavenger like thioanisole (B89551) can be necessary to facilitate the removal of certain S-alkyl groups. nih.govnih.gov
It is important to note that the S-octyl group is stable to the standard TFA cleavage cocktails used in Fmoc-based solid-phase peptide synthesis (SPPS), provided that thiol scavengers are omitted. sigmaaldrich.com This orthogonality allows for the deprotection of other acid-labile groups while keeping the S-octyl group intact.
Post-Synthetic Functionalization of the Regenerated Free Thiol
Once the S-octyl group is cleaved, the regenerated free thiol group (-SH) becomes a versatile handle for a variety of post-synthetic modifications. The high nucleophilicity of the thiol allows for site-selective reactions. nih.gov
Common functionalization strategies include:
Alkylation: The thiol can react with various electrophiles, such as alkyl halides, to introduce new functional groups. explorationpub.com
Michael Addition: The thiol readily participates in Michael additions to α,β-unsaturated carbonyl compounds like maleimides or vinyl sulfones, forming stable thioether linkages. sigmaaldrich.com This is a widely used strategy for conjugating peptides to other molecules.
Disulfide Bond Formation: The free thiol can be oxidized to form intramolecular or intermolecular disulfide bonds, which are crucial for the tertiary structure and stability of many proteins and peptides. mdpi.com This can be achieved using mild oxidizing agents or through thiol-disulfide exchange reactions. mdpi.comevitachem.com
Thioesterification: The thiol can be acylated to form thioesters, which are important intermediates in various biochemical reactions. semanticscholar.org
| Reaction Type | Reagent Example | Resulting Linkage | Application |
| Alkylation | Iodoacetamide | Thioether | Labeling, crosslinking |
| Michael Addition | Maleimide | Thioether | Bioconjugation |
| Disulfide Formation | Air oxidation, Iodine | Disulfide | Peptide folding, dimerization |
| Thioesterification | Acyl chloride | Thioester | Synthetic intermediate |
Controlled Oxidation Reactions of the Sulfur Atom (e.g., to Sulfoxides, Sulfones, Cysteic Acid)
The sulfur atom of the S-octyl thioether can be selectively oxidized to different oxidation states, yielding sulfoxides, sulfones, or, upon cleavage, cysteic acid. This provides a pathway to introduce further diversity into the peptide structure.
Sulfoxide (B87167) Formation: The oxidation of the thioether to a sulfoxide is a common transformation. organic-chemistry.org This can be achieved using a variety of oxidizing agents, with hydrogen peroxide (H₂O₂) being a common choice. organic-chemistry.orgresearchgate.net The selectivity of the reaction to produce the sulfoxide without over-oxidation to the sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.orgorganic-chemistry.org Catalysts such as cerium (IV) triflate or scandium (III) triflate can be employed to facilitate this selective oxidation. organic-chemistry.orgresearchgate.net
Sulfone Formation: Further oxidation of the sulfoxide, or direct oxidation of the thioether under stronger conditions, leads to the formation of a sulfone. organic-chemistry.org Reagents like excess hydrogen peroxide, often in the presence of a catalyst like niobium carbide, can drive the reaction to completion. organic-chemistry.org The choice of catalyst can be crucial in determining whether the reaction stops at the sulfoxide or proceeds to the sulfone. organic-chemistry.orgorganic-chemistry.org
Cysteic Acid Formation: While not a direct oxidation of the S-octyl moiety, strong oxidative conditions can lead to the cleavage of the C-S bond and the formation of cysteic acid (where the thiol group is replaced by a sulfonic acid group, -SO₃H). mdpi.com
| Product | Oxidation State of Sulfur | Typical Reagents |
| Sulfoxide | +2 | H₂O₂, NaIO₄, m-CPBA |
| Sulfone | +4 | Excess H₂O₂, KMnO₄ |
| Cysteic Acid | +6 | Strong oxidizing agents (e.g., performic acid) |
Derivatization of the Carboxylic Acid Functionality
The carboxylic acid group of Boc-Cys(Octyl)-OH is another key site for chemical modification, enabling its incorporation into peptide chains or conjugation to other molecules.
Esterification and Amidation Reactions for Conjugation or Protection
The carboxylic acid can be converted into esters or amides. These reactions are fundamental in peptide synthesis and for creating bioconjugates.
Esterification: The formation of an ester can serve as a protecting group for the carboxylic acid or as a means of conjugation to a molecule containing a hydroxyl group. Esterification can be achieved through various methods, including Fischer esterification (reaction with an alcohol under acidic conditions) or by using coupling agents to activate the carboxylic acid. researchgate.net
Amidation: The reaction of the carboxylic acid with an amine to form an amide bond is the basis of peptide synthesis. nsf.gov This reaction is typically mediated by coupling reagents that activate the carboxyl group, making it susceptible to nucleophilic attack by the amino group of another amino acid or molecule. bachem.com The Boc protecting group on the N-terminus prevents unwanted self-polymerization during this process. wiley-vch.de
Formation of Activated Esters for Coupling Reactions
For efficient amide bond formation, the carboxylic acid is often converted into a more reactive "activated ester." These intermediates are more susceptible to nucleophilic attack by amines than the free carboxylic acid.
Common types of activated esters include:
N-Hydroxysuccinimide (NHS) esters: These are widely used due to their relatively good stability and high reactivity towards primary amino groups. sigmaaldrich.com
Pentafluorophenyl (PFP) esters: These are more reactive than NHS esters and are particularly useful for coupling to less nucleophilic amines or when steric hindrance is a factor. sigmaaldrich.com
Oxime esters: Reagents like Oxyma Pure can be used in conjunction with carbodiimides to form highly reactive oxime esters, which promote rapid coupling and suppress side reactions like racemization. bachem.com
The formation of these activated esters is typically achieved by reacting this compound with the corresponding alcohol (e.g., N-hydroxysuccinimide) in the presence of a coupling agent such as a carbodiimide (B86325) (e.g., DIC or EDC). bachem.comrsc.org
| Activating Agent | Resulting Intermediate | Key Features |
| N-Hydroxysuccinimide (HOSu) | NHS ester | Good stability, common in bioconjugation. sigmaaldrich.com |
| Pentafluorophenol (PFP) | PFP ester | High reactivity, good for hindered couplings. sigmaaldrich.com |
| Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) | Oxime ester | Suppresses racemization, high coupling efficiency. bachem.com |
| 1-Hydroxybenzotriazole (HOBt) | HOBt ester | Reduces racemization, enhances coupling rates. bachem.com |
Reactivity and Modulations of the Boc-Protected Amine
The N-α-t-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in peptide synthesis and organic chemistry. iris-biotech.de Its primary function in a molecule like N-alpha-t-Butyloxycarbonyl-S-octyl-L-cysteine is to mask the nucleophilicity of the α-amino group, thereby preventing unwanted side reactions, such as self-polymerization, during coupling of the carboxylic acid moiety. wiley-vch.de The reactivity of the Boc-protected amine is centered on its selective removal, or deprotection, to liberate the free amine for subsequent chemical transformations, most commonly peptide bond formation. iris-biotech.de
The key characteristic of the Boc group is its stability under a variety of reaction conditions, including those that are basic, nucleophilic, and catalytic hydrogenation, which allows for the selective manipulation of other functional groups within the molecule. bzchemicals.com However, the Boc group is intentionally designed to be labile under acidic conditions. wikipedia.org The cleavage mechanism involves the protonation of the carbonyl oxygen or the ether oxygen of the carbamate, followed by the collapse of the intermediate. This process generates a stable tert-butyl cation, which then typically forms isobutylene (B52900) or tert-butanol, along with the free amine and carbon dioxide. wikipedia.org
The deprotection of the Boc group is a critical step and can be achieved using various acidic reagents. The choice of reagent and conditions can be tailored to the sensitivity of the substrate. Strong acids like neat trifluoroacetic acid (TFA) or solutions of hydrogen chloride (HCl) in organic solvents (e.g., dioxane, methanol, or ethyl acetate) are most commonly employed for efficient and rapid removal. wikipedia.org To prevent side reactions caused by the liberated tert-butyl cation, which can alkylate sensitive residues like methionine or tryptophan, scavengers such as anisole, thioanisole, or triethylsilane are often added to the deprotection mixture. wikipedia.org In cases where other acid-sensitive protecting groups are present, milder conditions, such as using trimethylsilyl (B98337) iodide followed by methanolysis, can be used for selective Boc removal. wikipedia.org
Table 1: Common Reagents and Conditions for Boc-Amine Deprotection
| Reagent | Typical Conditions | Scavengers (if needed) | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | 25-50% in Dichloromethane (B109758) (DCM) | Anisole, Thioanisole | wikipedia.org |
| Hydrogen Chloride (HCl) | 1-4 M in Dioxane, Ethyl Acetate, or Methanol | --- | wikipedia.org |
| Aluminum Chloride (AlCl₃) | Used for selective cleavage in the presence of other protecting groups | --- | wikipedia.org |
| Trimethylsilyl iodide (TMSI) | Sequential treatment with TMSI then Methanol (MeOH) | --- | wikipedia.org |
Chemoselective Bioconjugation Approaches Utilizing Cysteine Derivatives
Cysteine is a particularly valuable amino acid for the chemical modification of peptides and proteins due to the unique reactivity of its side-chain thiol (sulfhydryl) group. nih.gov The thiol is a potent nucleophile, especially in its deprotonated thiolate form (RS⁻), and is relatively rare in proteins, which allows for site-specific modifications. nih.govexplorationpub.com While the sulfur atom in this compound is protected as a stable thioether, this building block can be incorporated into peptides. The broader field of cysteine derivatization provides a powerful toolkit for bioconjugation, where peptides containing appropriately functionalized cysteine residues are used to attach probes, drugs, or other moieties. researchgate.netrsc.org
Bioconjugation strategies involving cysteine derivatives are designed to be highly chemoselective, meaning they target the cysteine residue with high specificity in the presence of numerous other functional groups found on a protein or peptide. explorationpub.com This selectivity is crucial for creating homogeneous and well-defined bioconjugates. nih.gov The most common strategies rely on the high nucleophilicity of the thiol group or employ bioorthogonal reactions where the cysteine side chain is pre-functionalized with a unique chemical handle. rsc.orgnih.gov
Nucleophilic Substitution Reactions with Electrophilic Reagents
One of the most direct methods for cysteine modification involves the reaction of its nucleophilic thiol group with soft electrophiles. nih.gov This approach typically results in the formation of a stable thioether bond. nih.gov The reaction is generally performed in aqueous buffers at or near physiological pH, where a sufficient fraction of the cysteine exists as the more nucleophilic thiolate anion (pKa ≈ 8-9). nih.gov
A wide array of electrophilic reagents have been developed for cysteine-specific modification. rsc.org
Maleimides : These are perhaps the most widely used reagents for cysteine bioconjugation. They undergo a rapid Michael addition reaction with thiols to form a stable thioether linkage. rsc.org
Alkyl Halides : Reagents such as iodoacetamides and bromoacetamides react with cysteine thiols via an SN2 mechanism. nih.gov Iodoacetamides are generally more reactive than their bromo- and chloro-analogs.
Aryl Halides : Electron-deficient aryl halides, particularly those containing nitro or other electron-withdrawing groups, can react with cysteine via nucleophilic aromatic substitution (SNAr). nih.gov
Hypervalent Iodine Reagents : These have emerged as highly selective reagents for cysteine modification, offering rapid reaction kinetics. explorationpub.comnih.gov
These nucleophilic substitution reactions are fundamental to labeling proteins with fluorescent dyes, affinity tags (like biotin), and for cross-linking studies. nih.govrsc.org
Table 2: Examples of Electrophilic Reagents for Cysteine Bioconjugation
| Electrophile Class | Example Reagent | Reaction Type | Resulting Linkage |
|---|---|---|---|
| Maleimides | N-Ethylmaleimide | Michael Addition | Thiosuccinimide |
| Alkyl Halides | Iodoacetamide | SN2 Substitution | Carboxyamidomethyl thioether |
| Aryl Halides | Dinitrofluorobenzene | SNAr | Dinitrophenyl thioether |
| Acrylates | Ethyl 2-(bromomethyl)acrylate | SN2 Substitution | Thioether |
Click Chemistry and Other Bioorthogonal Ligation Methods
Bioorthogonal chemistry refers to a class of high-yielding, selective reactions that can proceed in complex biological environments without interfering with native biochemical processes. nih.gov Cysteine derivatives are central to many of these strategies, often requiring the initial installation of a bioorthogonal handle (e.g., an azide (B81097) or alkyne) onto the thiol side chain.
Native Chemical Ligation (NCL) : This powerful technique is used to ligate two unprotected peptide fragments. mdpi.com The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine. nih.gov The initial, reversible transthioesterification is followed by a rapid, irreversible intramolecular S-to-N acyl transfer, forming a native peptide bond at the ligation site. mdpi.com While NCL requires an N-terminal cysteine, subsequent desulfurization can convert the cysteine to an alanine (B10760859), expanding the method's scope. mdpi.com
Azide-Alkyne Cycloadditions : Known as "click chemistry," these reactions are widely used for bioconjugation. nih.gov A cysteine residue can be alkylated with a reagent containing either a terminal alkyne or an azide. This modified peptide can then be conjugated to a molecule bearing the complementary functional group.
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This reaction is highly efficient and forms a stable 1,2,3-triazole linkage. iris-biotech.de Its application in living systems can be limited by the cytotoxicity of the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the need for a toxic catalyst, SPAAC utilizes strained cyclooctynes that react rapidly with azides without copper. rsc.org This has made it a valuable tool for in vivo labeling.
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction : This is one of the fastest known bioorthogonal reactions. nih.gov It typically involves the reaction of a tetrazine with a strained alkene, such as a trans-cyclooctene (B1233481) (TCO) or bicyclononyne (BCN). nih.gov A cysteine residue can be functionalized with one of these dienophiles, enabling extremely rapid and selective ligation to a tetrazine-modified partner. rsc.orgnih.gov
Table 3: Overview of Bioorthogonal Ligation Methods Involving Cysteine Derivatives
| Ligation Method | Required Functional Groups | Key Features | Reference |
|---|---|---|---|
| Native Chemical Ligation (NCL) | N-terminal Cysteine, C-terminal Thioester | Forms a native peptide bond; No catalyst needed | nih.govmdpi.com |
| CuAAC | Azide and Terminal Alkyne | High efficiency; Copper(I) catalyst required | nih.goviris-biotech.de |
| SPAAC | Azide and Strained Alkyne (e.g., cyclooctyne) | No catalyst required; Suitable for living systems | rsc.org |
| IEDDA | Tetrazine and Strained Alkene (e.g., TCO) | Extremely fast reaction rates; No catalyst needed | nih.govnih.gov |
Advanced Research Applications and Methodological Contributions
Integration into Functional Biomaterials and Surface Modification
The thioether linkage of the octyl group to the cysteine side chain is a key feature for applications in biomaterials and surface science. Unlike the free thiol group of cysteine, which is primarily used for its strong affinity to gold surfaces, the S-octyl derivative provides a stable, non-covalent handle for mediating interactions through its hydrophobic alkyl chain. This characteristic is leveraged in the creation of functional surfaces with tailored properties.
While the direct chemisorption of S-alkyl compounds to gold is not the primary mechanism for SAM formation, Boc-Cys(Octyl)-OH is an exemplary building block for constructing peptide-based SAMs where the assembly is driven by other interactions. In such systems, a peptide sequence may incorporate a terminal amino acid with a free thiol (like cysteine itself) to anchor to a gold substrate, while internally placed this compound residues contribute to the structure and function of the monolayer.
The fabrication process involves peptides designed with distinct functional domains. The octyl chains of the incorporated S-octyl-cysteine residues play a crucial role in the ordering of the monolayer through intermolecular van der Waals forces. These hydrophobic interactions drive the peptide chains to pack closely, leading to a more organized and dense SAM. This is analogous to how polymers of S-alkyl-L-cysteine, poly(R-Cys), can assemble into ordered structures. nih.govacs.org The resulting surface exposes the peptide backbone or other functional groups in a controlled orientation, which is critical for subsequent applications.
Table 1: Components and Driving Forces in a Hypothetical Peptide-Based SAM Incorporating S-Octyl-Cysteine
| Component | Function | Primary Driving Force |
|---|---|---|
| Gold Substrate | Solid support for the monolayer. | N/A |
| Terminal Cysteine | Covalent anchoring of the peptide to the gold surface. | Gold-Thiolate Bond |
| Peptide Backbone | Provides structural framework and spacing. | Hydrogen Bonding |
| S-Octyl-Cysteine | Induces ordered packing and provides hydrophobicity. | Van der Waals Interactions |
| Functional Moiety | Provides specific recognition or signaling capability. | Application-Dependent |
The properties of surfaces modified with S-octyl-cysteine-containing peptides can be finely tuned for specific biological applications. The controlled hydrophobicity imparted by the octyl chains is a key parameter in designing interfaces for biosensors and for modulating cellular responses.
For biosensing, a SAM incorporating this compound can create a non-polar microenvironment on a sensor chip. This is particularly useful for studying interactions involving membrane-associated proteins or lipophilic analytes, where a hydrophobic surface can mimic the cell membrane environment and promote proper protein folding and function.
In the context of controlled cell adhesion, the surface chemistry dictates which proteins from a biological fluid will adsorb, which in turn influences cell attachment and behavior. mdpi.com By incorporating S-octyl-cysteine into surface-grafted peptides, researchers can create surfaces that resist non-specific protein adsorption while presenting specific binding motifs. The octyl groups can also directly mediate hydrophobic interactions with cell surface components. Polymers containing S-alkyl-cysteine have been shown to form materials that can switch their properties, offering a pathway to dynamic surfaces that can actively control cell adhesion and detachment. nih.govacs.org The covalent attachment of cysteine-containing molecules to polymers is a well-established strategy for enhancing tissue adhesion through the formation of stable disulfide bonds with proteins in the mucus or extracellular matrix. d-nb.info
Design and Fabrication of Peptide-Based Self-Assembled Monolayers (SAMs) Utilizing Cysteine Linkages.
Mechanistic Investigations of Reactions Involving this compound
While this compound is relatively stable, its thioether group can undergo specific chemical transformations. Mechanistic studies of these reactions are crucial for understanding the behavior of materials derived from this compound, particularly in response to external stimuli.
The most significant reaction involving the S-octyl-cysteine side chain is its oxidation. The thioether can be oxidized first to a sulfoxide (B87167) and then further to a sulfone. This transformation induces a dramatic change in the polarity and stereochemistry of the side chain, a principle that is widely used to create "sulfur switches" in responsive biomaterials. acs.org The oxidation converts the hydrophobic thioether into a highly polar sulfone, which can trigger conformational changes in a peptide or the dissolution of a self-assembled structure. nih.govacs.org
The study of these reaction mechanisms and the identification of their intermediates are typically performed using a combination of spectroscopic and chromatographic techniques.
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is used to track the chemical shift of protons adjacent to the sulfur atom, which changes significantly upon oxidation. Infrared (IR) spectroscopy is employed to detect the appearance of strong absorption bands corresponding to the S=O (sulfoxide) and O=S=O (sulfone) stretching vibrations.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is invaluable for separating the starting material (thioether), the intermediate (sulfoxide), and the final product (sulfone). This allows for the quantification of each species over time to determine reaction kinetics and for the unambiguous confirmation of their identity via their mass-to-charge ratio.
Table 2: Techniques for Mechanistic Studies of S-Octyl-Cysteine Oxidation
| Technique | Information Gained |
|---|---|
| ¹H NMR | Monitors changes in the chemical environment of protons near the sulfur atom. |
| IR Spectroscopy | Identifies the formation of sulfoxide and sulfone functional groups. |
| HPLC | Separates reactants, intermediates, and products for kinetic analysis. |
| Mass Spectrometry | Confirms the molecular weight and identity of each species in the reaction. |
Development of Novel Analytical Methodologies for Complex Molecular Characterization
The unique amphiphilic nature of S-octyl-cysteine derivatives, possessing both a polar amino acid headgroup and a non-polar alkyl tail, makes them interesting subjects for analytical characterization. Research on S-octyl cysteine has demonstrated its properties as a surfactant. nih.gov A key analytical method in this context is the measurement of conductivity as a function of concentration to determine the critical micelle concentration (CMC). This value marks the point at which individual molecules begin to self-assemble into micelles and is a fundamental characteristic of any surfactant. nih.gov
Before its use as a building block, the purity and identity of this compound itself must be rigorously confirmed. Standard analytical methodologies are employed for this purpose.
Table 3: Standard Analytical Characterization of this compound
| Analytical Method | Purpose |
|---|---|
| ¹H and ¹³C NMR | Confirms the chemical structure and verifies the absence of impurities. |
| Mass Spectrometry | Determines the precise molecular weight, confirming elemental composition. |
| HPLC | Assesses purity by separating the main compound from any side products. |
| Chiral Chromatography | Ensures enantiomeric purity, confirming the L-configuration. |
Contribution to Chemical Biology Tool Development and Probe Synthesis
This compound serves as a valuable building block in the synthesis of sophisticated chemical biology tools and molecular probes. The ability to introduce a stable, moderately long alkyl chain at a specific position within a peptide sequence enables the design of probes for studying biological systems. nsf.gov
For instance, peptides containing S-octyl-cysteine can be synthesized to act as probes for hydrophobic pockets in enzymes or receptors. The octyl chain can mimic a lipid substrate or interact with non-polar domains, allowing researchers to investigate binding interactions and enzyme activity.
Furthermore, the incorporation of this compound into block copolymers with hydrophilic segments (like polyethylene (B3416737) glycol) can lead to the formation of amphiphilic molecules that self-assemble in aqueous solution. acs.org These assemblies, such as micelles or vesicles, can serve as nanocarriers for drug delivery. The thioether linkage also presents an opportunity for creating stimuli-responsive probes; oxidation of the sulfur can trigger the disassembly of the nanocarrier and the release of its cargo in an environment with high levels of reactive oxygen species, which is characteristic of some disease states. nih.govacs.org The development of polypeptides that are both fluorescent and reactive, based on poly(S-alkyl-L-cysteine) precursors, highlights the potential for creating multifunctional probes for imaging and therapeutic applications.
Future Directions and Emerging Research Avenues
Innovations in Environmentally Benign Synthetic Methodologies and Process Sustainability
The development of green and sustainable synthetic routes for Boc-Cys(Octyl)-OH and its derivatives is a key area of future research. Current methodologies often rely on traditional protecting group strategies and solvent-based processes that can be resource-intensive. Innovations are anticipated in the following areas:
Enzymatic Synthesis: The use of enzymes, such as lipases or proteases, could offer a highly selective and environmentally friendly alternative for the introduction or removal of the Boc protecting group, often proceeding under mild aqueous conditions.
Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and enhance safety for the synthesis of this compound. This technology allows for precise control over reaction parameters, leading to higher yields and purity while minimizing solvent usage.
Alternative Solvents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids like CO2, is expected to reduce the environmental footprint associated with the synthesis and purification of this compound.
| Synthetic Approach | Potential Advantages | Research Focus |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, reduced waste | Screening for suitable enzymes, reaction optimization |
| Flow Chemistry | Improved efficiency, enhanced safety, scalability | Reactor design, optimization of flow parameters |
| Green Solvents | Reduced environmental impact, potential for recycling | Solvent screening, solubility studies, process integration |
Exploration of Unprecedented Reactivities and Highly Selective Derivatizations
Beyond its traditional role in peptide synthesis, researchers are exploring the unique reactivity of the thioether linkage and the carboxylic acid group in this compound for novel chemical transformations.
Selective Oxidation: The development of methods for the selective oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would introduce new functionalities and chiral centers, opening up possibilities for creating novel analogs with distinct physicochemical properties.
Carbon-Sulfur Bond Activation: Strategies to selectively activate and functionalize the C-S bond could lead to unprecedented derivatizations, allowing for the introduction of diverse substituents at the sulfur atom.
Late-Stage Functionalization: Techniques for the late-stage modification of peptides and other complex molecules containing the this compound residue are of great interest. This would enable the rapid generation of molecular libraries for screening purposes.
Expansion into Complex Oligomeric Architectures and Hybrid Biological-Synthetic Systems
The incorporation of this compound into more complex molecular structures is a burgeoning area of research. Its amphipathic nature, stemming from the hydrophobic octyl chain and the hydrophilic amino acid backbone, makes it an attractive monomer for the synthesis of novel materials.
Self-Assembling Peptides: The octyl group can drive the self-assembly of short peptides containing this residue into well-defined nanostructures such as micelles, vesicles, or fibrils. These structures have potential applications in drug delivery and tissue engineering.
Peptoids and Foldamers: The inclusion of this compound into non-natural peptide-like structures (peptoids) or other foldamers can be used to control the conformation and stability of these oligomers.
Bioconjugation: The protected cysteine derivative serves as a valuable building block for creating hybrid systems. For example, it can be incorporated into synthetic polymers and subsequently deprotected to allow for conjugation with biological molecules like proteins or nucleic acids, creating functional biomaterials.
Interdisciplinary Research Opportunities at the Interface of Chemistry, Materials Science, and Biomedical Engineering
The unique properties of this compound position it at the crossroads of several scientific disciplines, fostering collaborative research to address complex challenges.
Advanced Materials: In materials science, the self-assembly properties driven by the octyl chain can be harnessed to create novel hydrogels, responsive surfaces, and functional coatings. The thioether linkage also offers a site for post-synthetic modification to tune material properties.
Biomedical Engineering: In the biomedical field, peptides and polymers containing the Cys(Octyl) residue are being investigated for applications in drug delivery systems, where the hydrophobic octyl group can encapsulate therapeutic agents, and for creating biocompatible scaffolds for tissue regeneration.
Biosensors: The sulfur atom in the cysteine side chain can interact with metal surfaces, making it a candidate for developing self-assembled monolayers (SAMs) on gold electrodes for biosensing applications.
| Discipline | Research Opportunity | Potential Application |
| Materials Science | Self-assembling materials, functional coatings | Smart hydrogels, responsive surfaces |
| Biomedical Engineering | Drug delivery vehicles, tissue engineering scaffolds | Targeted drug delivery, regenerative medicine |
| Chemistry/Biosensing | Self-assembled monolayers (SAMs) on metal surfaces | Development of novel biosensors |
Q & A
Q. What is the role of the Boc and Octyl protecting groups in Boc-Cys(Octyl)-OH during peptide synthesis?
The tert-butoxycarbonyl (Boc) group protects the amino terminus of cysteine, preventing unwanted side reactions during solid-phase peptide synthesis (SPPS). The Octyl group (S-Octyl) protects the thiol (-SH) group of cysteine, enabling selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) while preserving disulfide bond formation in later stages . This dual protection is critical for synthesizing disulfide-rich peptides, where precise control over thiol reactivity is required .
Q. How can researchers confirm the successful incorporation of this compound into peptide chains?
Analytical techniques include:
- Mass spectrometry (MS) : To verify molecular weight and sequence integrity.
- X-ray photoelectron spectroscopy (XPS) : Sulfur (S 2p and S 2s) peaks serve as quantitative markers for cysteine incorporation .
- HPLC with UV/fluorescence detection : Monitors retention time shifts due to hydrophobic Octyl groups .
Q. What are the optimal conditions for removing the Boc and Octyl protecting groups?
- Boc removal : Use 30–50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30–60 minutes.
- Octyl group removal : Requires reductive cleavage (e.g., tris(2-carboxyethyl)phosphine, TCEP) or nucleophilic thiol exchange under basic conditions. Note: Octyl groups are stable under acidic Boc deprotection, enabling orthogonal strategies .
Advanced Research Questions
Q. How can researchers address contradictions in reported stability data for this compound under varying reaction conditions?
Discrepancies often arise from differences in solvent systems, temperature, or catalysts. For example:
Q. What strategies mitigate side reactions during this compound-mediated disulfide bond formation?
Common issues include over-oxidation or thiol-disulfide exchange. Solutions include:
- Controlled oxidation : Use dilute iodine or dimethyl sulfoxide (DMSO) under inert atmospheres.
- Thiol capping : Introduce temporary protecting groups (e.g., Acm) for sequential disulfide pairing .
- Real-time monitoring : Employ Ellman’s assay to quantify free thiols and optimize reaction kinetics .
Q. How can this compound be integrated into hybrid material synthesis (e.g., AuNP-functionalized gels)?
The sulfur atom in cysteine mediates strong Au-S interactions, enabling:
- Surface functionalization : Couple this compound to materials via carbodiimide chemistry, followed by deprotection and AuNP self-assembly .
- Characterization : Use XPS to track sulfur content and AFM to confirm nanoscale morphology .
Data Analysis and Experimental Design
Q. How should researchers design experiments to evaluate the impact of this compound on peptide secondary structure?
- Circular dichroism (CD) : Compare spectra of peptides synthesized with/without this compound to assess α-helix or β-sheet perturbations.
- NMR spectroscopy : Resolve disulfide connectivity and conformational changes in solution .
- Control experiments : Use scrambled sequences or cysteine-free analogs to isolate structural effects .
Q. What statistical frameworks are suitable for analyzing contradictory results in this compound-based peptide yield optimization?
Apply factorial design (e.g., Taguchi methods) to isolate variables (e.g., coupling reagents, temperature). For example:
| Factor | Level 1 | Level 2 |
|---|---|---|
| Coupling reagent | HBTU | HATU |
| Temperature | 25°C | 37°C |
| Solvent | DMF | NMP |
| Analyze yields via ANOVA to identify significant interactions and optimize protocols . |
Safety and Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during TFA deprotection to avoid inhaling corrosive vapors .
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal .
Interdisciplinary Applications
Q. How can this compound advance protein engineering and drug discovery?
- Site-specific conjugation : Attach fluorophores or biotin via thiol-maleimide chemistry for imaging or pull-down assays .
- Stapled peptides : Use Octyl-protected cysteine to stabilize α-helical structures, enhancing protease resistance and target affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
